molecular formula C22H34N2O7 B12287579 tert-Butyl-(2S,4R)-Ndelta-(benzyloxycarbonyl)-Ndelta-benzyloxycarbonyl)-4-hydroxyornithinate

tert-Butyl-(2S,4R)-Ndelta-(benzyloxycarbonyl)-Ndelta-benzyloxycarbonyl)-4-hydroxyornithinate

Cat. No.: B12287579
M. Wt: 438.5 g/mol
InChI Key: LMUZBCCYFRMNHR-UHFFFAOYSA-N
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Description

TERT-BUTYL-(2S,4R)-N’-(BENZYLOXYCARBONYL)-N’-(BENZYLOXYCARBONYL)-4-HYDROXYORNITHINATE is a complex organic compound that features a tert-butyl group, two benzyloxycarbonyl groups, and a hydroxyornithinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL-(2S,4R)-N’-(BENZYLOXYCARBONYL)-N’-(BENZYLOXYCARBONYL)-4-HYDROXYORNITHINATE typically involves multiple steps, including the protection of functional groups, selective reactions, and purification processes. One common approach involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by the cleavage of C–CN bonds and the formation of C–O bonds under metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL-(2S,4R)-N’-(BENZYLOXYCARBONYL)-N’-(BENZYLOXYCARBONYL)-4-HYDROXYORNITHINATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters .

Scientific Research Applications

TERT-BUTYL-(2S,4R)-N’-(BENZYLOXYCARBONYL)-N’-(BENZYLOXYCARBONYL)-4-HYDROXYORNITHINATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL-(2S,4R)-N’-(BENZYLOXYCARBONYL)-N’-(BENZYLOXYCARBONYL)-4-HYDROXYORNITHINATE involves its interaction with specific molecular targets and pathways. The tert-butyl group, for example, can influence the reactivity and stability of the compound, while the benzyloxycarbonyl groups can participate in various chemical reactions . The hydroxyornithinate moiety may interact with biological molecules, potentially affecting enzymatic activities and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL-(2S,4R)-N’-(BENZYLOXYCARBONYL)-N’-(BENZYLOXYCARBONYL)-4-HYDROXYORNITHINATE is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both benzyloxycarbonyl and hydroxyornithinate moieties sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O7/c1-21(2,3)30-18(26)17(24-20(28)31-22(4,5)6)12-16(25)13-23-19(27)29-14-15-10-8-7-9-11-15/h7-11,16-17,25H,12-14H2,1-6H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUZBCCYFRMNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(CNC(=O)OCC1=CC=CC=C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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